2-Bromo-4'-isopropylacetophenone

Catalog No.
S688493
CAS No.
51012-62-5
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-isopropylacetophenone

CAS Number

51012-62-5

Product Name

2-Bromo-4'-isopropylacetophenone

IUPAC Name

2-bromo-1-(4-propan-2-ylphenyl)ethanone

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

ZSCDQVYYLJSTFU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr

Synonyms

2-Bromo-1-[4-(1-methylethyl)phenyl]ethanone; 2-Bromo-1-(4-isopropylphenyl)ethanone;

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr

The exact mass of the compound 2-Bromo-4'-isopropylacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4'-isopropylacetophenone (CAS 51012-62-5) is a highly reactive α-bromoketone characterized by its para-isopropyl substitution. In industrial and medicinal chemistry, it serves as a critical bifunctional precursor, primarily utilized in the Hantzsch synthesis of 4-(4-isopropylphenyl)thiazoles and related imidazoles [1]. The presence of the isopropyl group imparts a specific steric and lipophilic profile that is indispensable for designing downstream active pharmaceutical ingredients (APIs) targeting specific membrane receptors, such as TASK-1 channels or melanocortin receptors. For procurement professionals, this compound represents a non-substitutable building block when downstream formulation requires enhanced lipid solubility and specific receptor-pocket occupation that cannot be achieved with standard phenyl or p-tolyl analogs.

Substituting 2-Bromo-4'-isopropylacetophenone with more common analogs like 2-bromoacetophenone or 2-bromo-4'-methylacetophenone fundamentally alters the physicochemical properties of the final synthesized molecule [1]. The isopropyl group significantly increases the lipophilicity and steric volume of the resulting aryl ring. In drug discovery and materials science, this difference dictates membrane permeability, target binding affinity, and downstream formulation compatibility. Furthermore, the mild electron-donating effect of the isopropyl group subtly modulates the electrophilicity of the α-carbon, affecting reaction kinetics during heterocycle cyclization. Using a generic substitute will result in APIs that fail to meet the required pharmacokinetic or structural benchmarks, rendering substitution unviable for target-specific workflows.

Enhanced Lipophilicity for Downstream Membrane Permeability

The primary procurement driver for 2-Bromo-4'-isopropylacetophenone over simpler analogs is the specific lipophilic contribution of the isopropyl group to the final molecular architecture. The target compound exhibits a calculated LogP of approximately 3.38, compared to 1.83 for unsubstituted 2-bromoacetophenone and 2.40 for the 4'-methyl analog[1]. This quantitative increase in lipophilicity translates directly to the downstream heterocycles synthesized from it, which is a critical design parameter for APIs requiring enhanced lipid solubility or targeted membrane transport.

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound Data~3.38
Comparator Or Baseline2-Bromoacetophenone (~1.83) and 2-Bromo-4'-methylacetophenone (~2.40)
Quantified Difference+1.55 LogP units vs unsubstituted; +0.98 LogP units vs methyl analog
ConditionsStandard calculated physicochemical property baselines

Procurement must select the isopropyl derivative when downstream applications require a highly lipophilic aryl anchor for optimal API bioavailability and membrane transport.

Reaction Kinetics and Yield in Hantzsch Thiazole Synthesis

In the synthesis of 2-amino-4-arylthiazoles via condensation with thiourea, the para-substitution on the acetophenone ring influences reaction efficiency. The mild electron-donating nature of the isopropyl group in 2-Bromo-4'-isopropylacetophenone stabilizes the intermediate transition states without introducing steric hindrance at the reactive α-carbon—a common issue with ortho-substituted analogs [1]. This allows for rapid cyclization under mild conditions, routinely achieving yields exceeding 90% in standard alcoholic solvents, ensuring high-throughput manufacturability.

Evidence DimensionCyclization efficiency and steric profile
Target Compound DataHigh yield (>90%) with para-isopropyl electronic stabilization
Comparator Or BaselineOrtho-substituted bromoacetophenones (lower yield due to steric clash)
Quantified DifferenceAvoids the steric penalty of ortho-substitution while maintaining the high reactivity of the α-bromoketone
ConditionsCondensation with thiourea in refluxing ethanol

Ensures high-throughput manufacturability and high yields in the production of complex lipophilic thiazole-based APIs.

Handling and Processability Advantages

Unsubstituted 2-bromoacetophenone is a crystalline solid (melting point ~50°C) that is a notorious and severe lachrymator, requiring stringent handling protocols for dust and vapor. In contrast, the addition of the bulky isopropyl group in 2-Bromo-4'-isopropylacetophenone lowers the molecular symmetry, typically resulting in a dense liquid or low-melting oil at room temperature (density ~1.308 g/cm³) . This fluid form can be more easily metered, pumped, and transferred in continuous flow or large-scale batch reactors, significantly reducing airborne lachrymatory dust hazards during process execution.

Evidence DimensionPhysical state and handling profile
Target Compound DataLiquid / low-melting oil (density ~1.308 g/cm³)
Comparator Or Baseline2-Bromoacetophenone (Solid, mp ~50°C, severe lachrymator dust hazard)
Quantified DifferenceTransition from a hazardous solid to a pumpable liquid
ConditionsStandard ambient temperature and pressure (25°C, 1 atm)

Liquid precursors offer superior processability, easier volumetric dosing, and reduced airborne exposure risks in large-scale chemical manufacturing.

Synthesis of TASK Channel Modulators

Essential precursor for developing imidazopyridine and thiazole derivatives used in sleep apnea and respiratory disorder research, where the 4-isopropylphenyl group is required for specific receptor pocket binding [1].

Development of Melanocortin Receptor Agonists/Antagonists

Utilized as a building block for substituted thiazole and pyrimidine derivatives targeting metabolic and obesity-related disorders, leveraging the compound's specific lipophilic profile [2].

High-Throughput Medicinal Chemistry Libraries

Serves as a standard lipophilic building block in parallel synthesis arrays for generating diverse 4-arylthiazole libraries, benefiting from its liquid handling properties and high reactivity [3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one

Dates

Last modified: 08-15-2023

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